
Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride is an organosulfur compound that features a sulfonium ion with three organic substituents attached to sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride can be synthesized through the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide, which can then be converted to the desired sulfonium chloride compound . The reaction typically proceeds via a nucleophilic substitution mechanism (S_N2), where the iodide acts as the leaving group .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include dimethyl sulfide, iodomethane, and other alkyl halides .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for sulfur ylides, which are valuable in carbon-carbon bond-forming reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride exerts its effects involves the formation of sulfur ylides. These ylides act as nucleophiles and participate in various chemical reactions, including cycloaddition and substitution reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsulfonium iodide: A similar sulfonium compound with three methyl groups attached to sulfur.
Dimethylsulfoniopropionate (DMSP): A naturally occurring sulfonium compound found in marine phytoplankton and seaweeds.
Uniqueness
Dimethyl(2,3,4-trihydroxyphenyl)sulfanium chloride is unique due to the presence of the 2,3,4-trihydroxyphenyl group, which imparts distinct chemical properties and reactivity compared to other sulfonium compounds .
Eigenschaften
CAS-Nummer |
64579-21-1 |
|---|---|
Molekularformel |
C8H11ClO3S |
Molekulargewicht |
222.69 g/mol |
IUPAC-Name |
dimethyl-(2,3,4-trihydroxyphenyl)sulfanium;chloride |
InChI |
InChI=1S/C8H10O3S.ClH/c1-12(2)6-4-3-5(9)7(10)8(6)11;/h3-4H,1-2H3,(H2-,9,10,11);1H |
InChI-Schlüssel |
GUPRBLHUEXALMT-UHFFFAOYSA-N |
Kanonische SMILES |
C[S+](C)C1=C(C(=C(C=C1)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


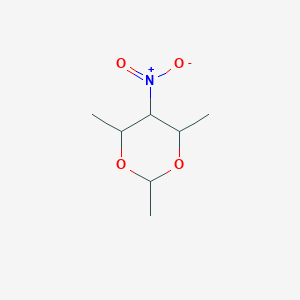


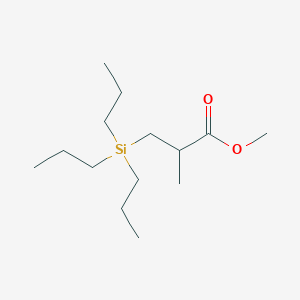
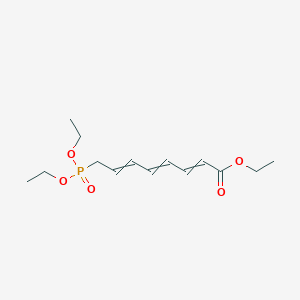
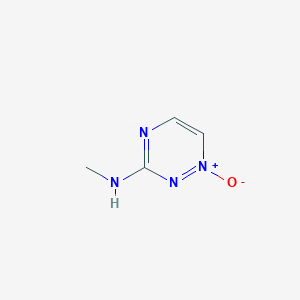
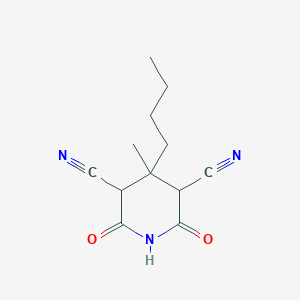
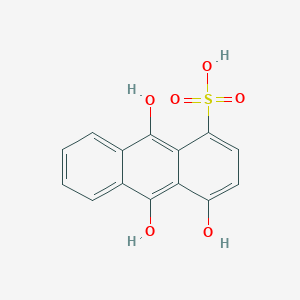
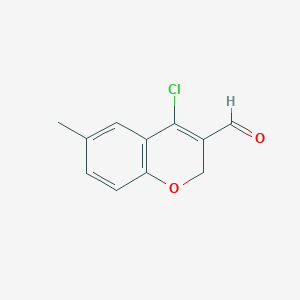
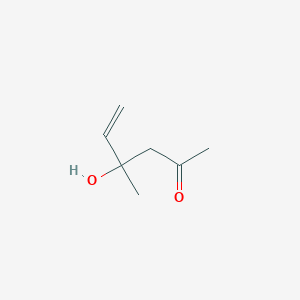
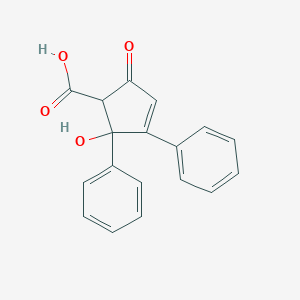
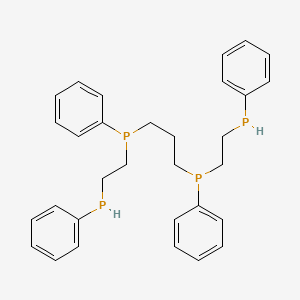
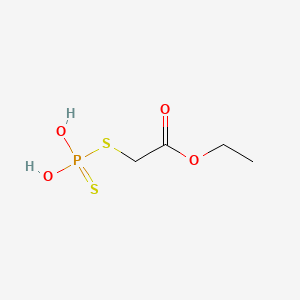
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)
